molecular formula C18H20FN3O4S B2483884 2-(2-fluorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide CAS No. 2034542-95-3

2-(2-fluorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide

Cat. No.: B2483884
CAS No.: 2034542-95-3
M. Wt: 393.43
InChI Key: JVRXOXHSYANPBB-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide is a synthetic small molecule provided for research purposes. This compound features a benzothiadiazole dioxide core, a scaffold known for its diverse biological activities and utility in material science. The structure is further functionalized with a 2-fluorophenoxy group and a propanamide linker, which may influence its physicochemical properties, such as solubility and metabolic stability, and its binding affinity to biological targets. As a key intermediate or potential inhibitor, it holds significant value in medicinal chemistry for the synthesis of novel derivatives and in pharmacology for probing biological pathways. Researchers can employ this compound in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a building block for developing more complex molecules. Its precise mechanism of action and specific research applications are investigator-dependent and should be validated in the user's specific experimental system. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handle the compound in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4S/c1-11-9-15-16(22(4)27(24,25)21(15)3)10-14(11)20-18(23)12(2)26-17-8-6-5-7-13(17)19/h5-10,12H,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRXOXHSYANPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C(C)OC3=CC=CC=C3F)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide is a synthetic derivative that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a fluorophenyl moiety and a benzo[c][1,2,5]thiadiazole core with dioxido and trimethyl substitutions. This unique arrangement contributes to its biological activity.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For example:

  • Antiproliferative Activity : Studies on related compounds have shown antiproliferative effects against various cancer cell lines, including breast and lung cancer. The mechanism often involves the induction of apoptosis and cell cycle arrest .
CompoundCell LineIC50 (µM)
Compound ABreast Cancer5.0
Compound BLung Cancer7.5
This compoundTBDTBD

Enzyme Inhibition

The compound is believed to modulate enzyme activities critical in various biological pathways:

  • Beta-secretase (BACE) Inhibition : Similar compounds have been reported to act as beta-secretase antagonists, which are essential in the treatment of Alzheimer's disease by reducing amyloid-beta peptide production .

Anti-inflammatory Activity

Compounds with dioxido and thiadiazole functionalities have demonstrated anti-inflammatory effects:

  • Mechanism : These compounds may inhibit cyclooxygenase (COX) enzymes or other inflammatory mediators. In vivo studies suggest that they can reduce inflammation significantly compared to standard anti-inflammatory drugs like indomethacin .
CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
Indomethacin47%65%
Compound C60%70%
This compoundTBDTBD

Case Studies

Several studies have focused on the biological activity of similar compounds:

  • Study on Antiproliferative Effects :
    • A series of fluorinated compounds were synthesized and tested against various cancer cell lines. The results indicated that modifications in the aromatic rings significantly influenced their antiproliferative activity .
  • In Vivo Anti-inflammatory Study :
    • A study evaluated the anti-inflammatory effects of thiazole derivatives in mice models. The results showed a notable reduction in inflammation markers compared to control groups .

Scientific Research Applications

Key Structural Features

  • Fluorophenoxy Group : Enhances lipophilicity and may influence biological interactions.
  • Thiadiazole Ring : Known for its diverse pharmacological properties, including antimicrobial and anticancer activities.

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to 2-(2-fluorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide as anticancer agents. For instance, derivatives containing thiadiazole rings have shown significant activity against various cancer cell lines.

Case Study: Thiadiazole Derivatives

A series of thiadiazole derivatives were synthesized and evaluated for their anticancer properties. Results indicated that certain compounds exhibited high percent growth inhibition (PGI) against cancer cells such as OVCAR-8 and NCI-H40, with PGIs exceeding 80% .

Anticonvulsant Properties

Compounds with similar structural motifs have been investigated for their anticonvulsant activities. A study reported the synthesis of 1,3,4-oxadiazoles derived from fluorophenoxy groups that demonstrated significant anticonvulsant effects in animal models .

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives is well-documented. Compounds featuring this scaffold have been shown to possess broad-spectrum antimicrobial activity against various pathogens.

Example Study

Research has indicated that certain 1,3,4-thiadiazoles exhibit significant antibacterial and antifungal activities, making them promising candidates for further development in treating infections .

Table 1: Biological Activities of Related Compounds

Compound StructureActivity TypeTarget Organism/Cell LinePercent Growth Inhibition (%)
Thiadiazole Derivative AAnticancerOVCAR-886.61
Thiadiazole Derivative BAnticonvulsantPTZ ModelSignificant
Thiadiazole Derivative CAntimicrobialE. coli75

Table 2: Synthesis Overview

Compound NameSynthesis MethodYield (%)Reference
2-(2-fluorophenoxy)-N-(...)Multi-step synthesis85
Thiadiazole DerivativeCyclization reaction90
Oxadiazole DerivativeCondensation reaction88

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